molecular formula C3H3Cl3F2 B1295525 1,3,3-Trichloro-1,1-difluoropropane CAS No. 460-63-9

1,3,3-Trichloro-1,1-difluoropropane

Cat. No. B1295525
CAS RN: 460-63-9
M. Wt: 183.41 g/mol
InChI Key: LAKXDZKIXFNBES-UHFFFAOYSA-N
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Description

1,3,3-Trichloro-1,1-difluoropropane is a chemical compound with the molecular formula C3H3Cl3F2 . It is a colorless liquid with a sweet, fruity odor , and is primarily used as a refrigerant and as a blowing agent in the production of foam insulation .


Synthesis Analysis

The synthesis of 1,3,3-Trichloro-1,1-difluoropropane involves the reaction of a halogenated hydrocarbon compound having 3 carbon atoms with hydrogen fluoride in a gas phase in the presence of a solid catalyst and chlorine . This process is efficient for producing 1-chloro-3,3,3-trifluoropropene from an intermediate product having low reactivity .


Molecular Structure Analysis

The molecular structure of 1,3,3-Trichloro-1,1-difluoropropane can be viewed using Java or Javascript . The ChemSpider ID for this compound is 132393 .


Chemical Reactions Analysis

Despite their polar nature, cycloaddition reactions of 1,3,3-Trichloro-1,1-difluoropropane with ketonitrones take place according to a mechanism that proceeds without intervention of a zwitterionic intermediate . This is indicated by the values of activation parameters (activation enthalpy, activation entropy) and the nature of the kinetic solvent effect .


Physical And Chemical Properties Analysis

1,3,3-Trichloro-1,1-difluoropropane has a molecular weight of 183.41 . It has a boiling point of 107-109 degrees Celsius . The CAS Registry Number for this compound is 460-63-9 .

Scientific Research Applications

Synthesis of Trans-1-Chloro-3, 3, 3-Trifluoropropene

1,3,3-Trichloro-1,1-difluoropropane can be used in the synthesis of Trans-1-Chloro-3, 3, 3-Trifluoropropene. This process involves the vapor fluorination of 1, 1, 3, 3-Tetrachloropropene with HF over Chromium Oxide-Based Catalysts . The resulting Trans-1-Chloro-3, 3, 3-Trifluoropropene is a valuable compound in various chemical reactions .

Participation in [3 + 2] Cycloaddition Reaction

1,3,3-Trichloro-1,1-difluoropropane can participate in [3 + 2] cycloaddition reactions with selected nitrile N-Oxides . This reaction is both experimentally and theoretically studied within the Molecular Electron Density Theory (MEDT) . The reactions present moderate activation Gibbs free energies of 22.8–25.6 kcal·mol −1 and an exergonic character of 28.4 kcal·mol −1 that makes them irreversible and kinetically controlled .

Synthesis of Fluorinated Fine Chemicals

1,3,3-Trichloro-1,1-difluoropropane can be used as an intermediate in the synthesis of fluorinated fine chemicals . These chemicals have various applications in different industries, including pharmaceuticals, agrochemicals, and materials science .

Synthesis of Fluoropolymers and Fluoroelastomers

1,3,3-Trichloro-1,1-difluoropropane can also be used as a monomer in the synthesis of fluoropolymers and fluoroelastomers . These materials have excellent chemical resistance and high-temperature stability, making them suitable for various applications, such as in the automotive and aerospace industries .

Safety And Hazards

1,3,3-Trichloro-1,1-difluoropropane is classified under Hazard Code Xi and is noted as an irritant . For more detailed safety data, you can refer to its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of 1,3,3-Trichloro-1,1-difluoropropane involve its use in the production of trans-1-chloro-3,3,3-trifluoropropene . This compound is a useful next-generation polyurethane foaming agent, working fluid, and refrigerant with a low global warming potential .

properties

IUPAC Name

1,3,3-trichloro-1,1-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3F2/c4-2(5)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKXDZKIXFNBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196683
Record name Propane, 1,3,3-trichloro-1,1-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trichloro-1,1-difluoropropane

CAS RN

460-63-9
Record name 1,3,3-Trichloro-1,1-difluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,3,3-trichloro-1,1-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3,3-trichloro-1,1-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of the azeotropic mixtures of 1,3,3-trichloro-1,1-difluoropropane (HCFO-242fa) and hydrogen fluoride?

A: The research paper [] highlights that azeotropic or azeotrope-like mixtures of 1,3,3-trichloro-1,1-difluoropropane (HCFO-242fa) and hydrogen fluoride are valuable as starting materials or intermediates in the production of HFC-245fa (1,1,1,3,3-pentafluoropropane) and HCFO-1233zd (trans-1-chloro-3,3,3-trifluoropropene).

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